molecular formula C18H21N3O2S B12217554 1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid

1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid

Cat. No.: B12217554
M. Wt: 343.4 g/mol
InChI Key: JUFYOWUTSYUCPQ-UHFFFAOYSA-N
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Description

1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid is a complex organic compound featuring a pyrimidine ring substituted with a sulfanyl group and a piperidine carboxylic acid moiety

Preparation Methods

The synthesis of 1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2,5-dimethylphenyl thiol with a pyrimidine derivative under specific conditions to introduce the sulfanyl group. The piperidine ring is then introduced through a series of nucleophilic substitution reactions, followed by the addition of the carboxylic acid group.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to efficiently construct the desired molecular framework .

Chemical Reactions Analysis

1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide, bases such as sodium bicarbonate, and catalysts like palladium .

Scientific Research Applications

1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their function .

Comparison with Similar Compounds

Similar compounds to 1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-12-3-4-13(2)15(9-12)24-17-10-16(19-11-20-17)21-7-5-14(6-8-21)18(22)23/h3-4,9-11,14H,5-8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFYOWUTSYUCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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